5-Fluoro-2,3-dimethyl-1H-indole
Overview
Description
5-Fluoro-2,3-dimethyl-1H-indole is a chemical compound with the molecular formula C10H10FN . It is a derivative of indole, a heterocyclic compound that is significant in natural products and drugs .
Synthesis Analysis
The synthesis of indole derivatives, including 5-Fluoro-2,3-dimethyl-1H-indole, has been a subject of interest in the chemical community . A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence . This procedure is rapid, operationally straightforward, generally high yielding, and draws upon readily available building blocks .Molecular Structure Analysis
The molecular structure of 5-Fluoro-2,3-dimethyl-1H-indole can be analyzed using various tools. For instance, the NIST Chemistry WebBook provides a 2D Mol file or a computed 3D SD file .Chemical Reactions Analysis
Indole derivatives, including 5-Fluoro-2,3-dimethyl-1H-indole, are versatile building blocks in synthesis, providing access to diverse heterocycles . The combination of Fischer indole synthesis and indole N-alkylation is inherently geared towards successful application as a rapid one-pot process .Physical And Chemical Properties Analysis
5-Fluoro-2,3-dimethyl-1H-indole has a density of 1.2±0.1 g/cm3, a boiling point of 287.3±35.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . It also has an enthalpy of vaporization of 50.5±3.0 kJ/mol and a flash point of 127.6±25.9 °C .Scientific Research Applications
Antiviral Activity
Indole derivatives, including 5-Fluoro-2,3-dimethyl-1H-indole, have been found to possess antiviral activity . For example, 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole were prepared and investigated in vitro for antiviral activity in a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .
Anti-inflammatory Activity
Indole derivatives have shown anti-inflammatory activity . Compounds with the indole nucleus have been compared with indomethacin and celecoxib for their anti-inflammatory and analgesic activities .
Anticancer Activity
Indole derivatives have been found to possess anticancer activity . The indole nucleus has been found in many important synthetic drug molecules, which bind with high affinity to multiple receptors, making them useful in developing new anticancer derivatives .
Anti-HIV Activity
Indole derivatives have been reported to have anti-HIV activity . Novel indolyl and oxochromenyl xanthenone derivatives have been synthesized and their molecular docking studies performed as potential anti-HIV-1 agents .
Antioxidant Activity
Indole derivatives have been found to possess antioxidant activity . The indole nucleus, due to its aromatic nature, readily undergoes electrophilic substitution, which can enhance its antioxidant properties .
Antimicrobial Activity
Indole derivatives have been found to possess antimicrobial activity . The indole nucleus is present in many bioactive aromatic compounds that show clinical and biological applications, including antimicrobial activity .
Antitubercular Activity
Indole derivatives have been found to possess antitubercular activity . The indole nucleus is present in many bioactive aromatic compounds that show clinical and biological applications, including antitubercular activity .
Antidiabetic Activity
Indole derivatives have been found to possess antidiabetic activity . The indole nucleus is present in many bioactive aromatic compounds that show clinical and biological applications, including antidiabetic activity .
Future Directions
The future directions for 5-Fluoro-2,3-dimethyl-1H-indole could involve further exploration of its synthesis methods, biological activities, and potential therapeutic applications. Given the importance of indole derivatives in natural products and drugs, there is considerable potential for future research in this area .
properties
IUPAC Name |
5-fluoro-2,3-dimethyl-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN/c1-6-7(2)12-10-4-3-8(11)5-9(6)10/h3-5,12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMOQBVDDGHQQEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10355210 | |
Record name | 5-Fluoro-2,3-dimethyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10355210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2,3-dimethyl-1H-indole | |
CAS RN |
526-47-6 | |
Record name | 5-Fluoro-2,3-dimethyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10355210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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